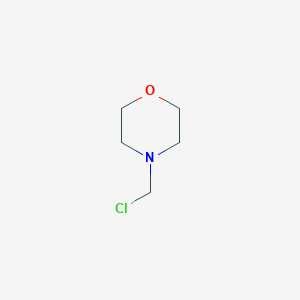

N-Chloromethylmorpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO/c6-5-7-1-3-8-4-2-7/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXAHCXPEXLCFFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50490578 | |

| Record name | 4-(Chloromethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50490578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16158-87-5 | |

| Record name | 4-(Chloromethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50490578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Chloromethylmorpholine

Established Synthetic Routes and Optimizations

The synthesis of N-chloromethylmorpholine and its N-substituted analogues has been approached through several established chemical pathways. These methods often involve the cyclization of appropriately substituted amino alcohol precursors.

Synthesis from N-Benzylethanolamine and Epichlorohydrin (B41342)

A prominent and well-documented method for the synthesis of N-benzyl-2-chloromethylmorpholine involves the reaction of N-benzylethanolamine with epichlorohydrin. This two-step, one-pot procedure is initiated by the ring-opening of epichlorohydrin with the secondary amine of N-benzylethanolamine. The subsequent and crucial step is an acid-catalyzed dehydration and cyclization of the resulting diol intermediate.

Traditionally, concentrated sulfuric acid has been employed as the catalyst for the cyclization step, often requiring harsh reaction conditions such as high temperatures. While this method has proven effective, with one study reporting a yield of 87% on a 0.37 mol scale, the use of concentrated sulfuric acid presents challenges, particularly in terms of industrial scalability and safety due to its corrosive nature and the highly exothermic reaction. acs.org

Related Preparations of Halomethylmorpholines

The fundamental approach of cyclizing amino alcohol precursors is applicable to a broader range of halomethylmorpholines. For instance, the synthesis of 4-(2-chloroethyl)morpholine (B1582488) hydrochloride has been achieved with a notable yield of 98.7% by reacting morpholine (B109124) ethanol (B145695) with thionyl chloride in benzene. prepchem.com This high-yielding reaction underscores the efficiency of using thionyl chloride for the dual purpose of chlorination and facilitating cyclization.

Furthermore, the versatility of the chloromethyl group is demonstrated in the synthesis of various N-substituted derivatives. For example, 4-((1H-benzimidazol-2-yl)methyl)morpholine can be synthesized via a substitution reaction between 2-(chloromethyl)-1H-benzimidazole and morpholine. mdpi.com This intermediate can then undergo N-alkylation to produce a diverse library of compounds. mdpi.com

Facile and Scalable Synthesis Approaches

The development of more facile and scalable synthetic routes is a continuous effort in chemical research, driven by the need for efficient and cost-effective production on an industrial scale. A significant improvement over the traditional sulfuric acid method for N-benzyl-2-chloromethylmorpholine synthesis involves a two-stage process that is more amenable to large-scale production. This can involve a base-mediated deprotonation of the corresponding morpholinium salt, followed by the addition of a carboxylic acid to precipitate the target compound, achieving high yields on a multi-kilogram scale.

One notable scalable synthesis of a 2-chloromethyl-substituted morpholine, specifically N-benzyl-2-chloromethylmorpholine, was performed on a 0.37 mol scale, yielding 72 grams of the product with an 87% yield. acs.org This was achieved by reacting N-benzylethanolamine with an equimolar amount of epichlorohydrin without a solvent at room temperature, followed by treatment with 98% sulfuric acid and heating to 170 °C. acs.org While still employing harsh conditions, the scalability of this one-pot operation has been demonstrated. acs.org

Stereoselective Synthesis of this compound Isomers

The synthesis of specific stereoisomers of this compound is of significant interest, as the biological activity of chiral molecules is often dependent on their absolute configuration. The stereoselective synthesis of substituted morpholines can be approached through several strategies, although direct examples for this compound are not extensively reported.

General principles for the stereoselective synthesis of morpholines often involve one of the following approaches:

Use of Chiral Starting Materials: Employing an enantiomerically pure amino alcohol precursor, such as a chiral N-substituted ethanolamine, can direct the stereochemistry of the final morpholine product.

Asymmetric Catalysis: The use of chiral catalysts in the cyclization step can induce enantioselectivity, leading to the preferential formation of one enantiomer over the other.

Diastereoselective Reactions: When an additional chiral center is present in the molecule, diastereoselective cyclization can be achieved, favoring the formation of one diastereomer. This can sometimes be followed by separation of the diastereomers and removal of the chiral auxiliary.

For instance, the synthesis of 2-chloromethyl-6-methylmorpholine from (S)-1-benzylaminopropan-2-ol and racemic epichlorohydrin resulted in a mixture of diastereoisomers, highlighting the influence of the chiral starting material on the product's stereochemistry. acs.org While direct methods for the highly stereoselective synthesis of this compound isomers are still an area for development, the established principles of asymmetric synthesis provide a clear roadmap for future research.

Methodological Improvements in Yield and Purity for Research Applications

For research applications, the availability of high-purity compounds is paramount. Methodological improvements in the synthesis of this compound and its analogs have focused on increasing both yield and purity, thereby simplifying downstream purification processes.

The selection of the cyclization reagent and reaction conditions plays a critical role in achieving high yields and purity. As mentioned earlier, the synthesis of 4-(2-chloroethyl)morpholine hydrochloride using thionyl chloride resulted in a near-quantitative yield of 98.7% and a high-purity crystalline product. prepchem.com This method avoids the use of harsh, non-volatile acids, which can complicate product isolation and purification.

In another example, the synthesis of 4-(2-indenylethyl)morpholine from N-(2-chloroethyl)morpholine hydrochloride involved a neutralization and extraction procedure that afforded the pure product in an 86% yield after distillation. academicjournals.org This demonstrates that careful control of pH and appropriate extraction techniques are crucial for obtaining high-purity materials.

The table below summarizes the yields of some relevant synthetic methods discussed.

| Product | Starting Materials | Reagents | Yield (%) |

| N-Benzyl-2-chloromethylmorpholine | N-Benzylethanolamine, Epichlorohydrin | H₂SO₄ | 87 |

| 4-(2-Chloroethyl)morpholine hydrochloride | Morpholine ethanol, Thionyl chloride | Benzene | 98.7 |

| 4-(2-Indenylethyl)morpholine | N-(2-Chloroethyl)morpholine hydrochloride | NaOH | 86 |

Reaction Mechanisms and Chemical Transformations of N Chloromethylmorpholine

Elimination Reactions

Base-Mediated Dehydrochlorination

N-Chloromethylmorpholine and its derivatives can undergo elimination reactions, specifically dehydrochlorination, in the presence of a strong base. acs.org This reaction involves the removal of a proton (H⁺) from a carbon adjacent to the chloromethyl group and the elimination of the chloride leaving group (Cl⁻), resulting in the formation of a double bond. libretexts.orgmasterorganicchemistry.combyjus.com

This transformation is typically a bimolecular elimination (E2) reaction, where the base abstracts a proton, and the leaving group departs in a single, concerted step. dalalinstitute.commasterorganicchemistry.com The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. byjus.com The choice of a strong, sterically hindered base can favor elimination over competing substitution reactions. libretexts.org

Formation of Exocyclic Enol Ethers and Unsaturated Morpholine (B109124) Analogues

A significant outcome of the base-mediated dehydrochlorination of certain chloromethyl-substituted morpholines is the formation of exocyclic enol ethers. acs.org For instance, the treatment of 2-chloromethyl-substituted morpholine derivatives with a base can lead to an exocyclic enol ether. acs.org These enol ethers are valuable synthetic intermediates. tue.nlorganic-chemistry.orgsioc-journal.cn

These unsaturated morpholine analogues, such as the exocyclic enol ethers, can then be used in further synthetic transformations. rsc.org For example, they can participate in reactions like iodoacetalization. acs.org Additionally, other methods can lead to different types of unsaturated morpholine analogues, such as 2H-1,4-oxazine N-oxides, which are also useful in heterocyclic synthesis. nih.gov

Ring Expansion and Rearrangement Reactions

Formation of Oxazepane Derivatives

Substituted N-chloromethylmorpholines can undergo ring expansion and rearrangement reactions to yield larger heterocyclic structures, such as 1,4-oxazepane (B1358080) derivatives. acs.orgresearchgate.net These reactions provide a pathway to medium-sized rings, which are of interest in medicinal chemistry and materials science. northumbria.ac.ukmdpi.com

One reported methodology involves the synthesis of a 2-chloromethyl-substituted morpholine, which can then be used to generate 1,4-oxazepane structures. acs.org The reaction of 4-benzyl-3-chloromethylmorpholine with sodium azide (B81097) has also been studied in the context of ring expansion. rsc.org The propensity for ring expansion can be influenced by the nature of the substituents on the morpholine ring and the reaction conditions employed.

Mechanistic Studies of Ring Expansion Processes

The inherent ring strain and reactivity of this compound and its derivatives make them valuable precursors in synthetic pathways that involve the expansion of the morpholine ring. These transformations often proceed through reactive intermediates and allow for the construction of larger, more complex heterocyclic systems, such as 1,4-oxazepanes.

One significant ring expansion process involves the transformation of 2-chloromethyl-substituted morpholine derivatives into 1,4-oxazepane analogues. acs.org This process is key for generating structurally diverse scaffolds for applications in medicinal chemistry. The synthesis begins with a 2-chloromethyl-substituted morpholine, which is accessed from the reaction of epichlorohydrin (B41342) with a suitable β-aminoalcohol. acs.org

The mechanistic pathway for the ring expansion can be described in the following steps:

Elimination to an Exocyclic Enol Ether : The process is initiated by a base-mediated dehydrochlorination of the 2-chloromethyl-substituted morpholine. This elimination reaction results in the formation of a reactive exocyclic enol ether intermediate. acs.org

Iodoacetalization : The enol ether then undergoes iodoacetalization. For instance, reaction with N-Boc-propanolamine in the presence of an iodine source leads to the formation of an iodide intermediate. acs.org

Cyclization to form the Oxazepane Ring : The final step is the intramolecular cyclization of the iodide intermediate to form the seven-membered 1,4-oxazepane ring. This step can be inefficient under certain conditions, with the potential for competing side reactions. For example, slow cyclization can lead to the formation of urea (B33335) byproducts if DMF is used as a solvent, as it can slowly decompose to produce dimethylamine, which then reacts with isocyanate formed from the Boc-protecting group. acs.org

A related strategy has been documented for the ring expansion of 4-benzyl-3-chloromethylmorpholine. Treatment of this compound with sodium azide has been shown to generate an aziridinium (B1262131) ion intermediate. This highly reactive three-membered ring is then susceptible to nucleophilic attack, which can lead to ring-opened products, effectively representing a transformation of the initial chloromethylmorpholine structure. rsc.org

The table below summarizes the key transformation in the synthesis of oxazepane analogues from a chloromethylmorpholine derivative.

| Starting Material | Key Reagents/Conditions | Key Intermediate | Final Product | Reference |

| 2-Chloromethyl-substituted morpholine | 1. Base | Exocyclic enol ether | 1,4-Oxazepane analogue | acs.org |

| 2. N-Boc-propanolamine, Iodine | ||||

| 3. Cyclization conditions |

Other Significant Chemical Reactivities and Electrophilic Activation

This compound is characterized by its high reactivity, which stems from the presence of the chloromethyl group attached to the morpholine nitrogen. This functional group serves as a potent electrophilic site, making the compound a versatile building block in organic synthesis. smolecule.com The primary reactivity of this compound involves nucleophilic substitution reactions where the chlorine atom acts as a leaving group. smolecule.com

Nucleophilic Substitution Reactions:

The electron-withdrawing nature of the adjacent nitrogen atom and the chlorine atom polarizes the C-Cl bond, making the methylene (B1212753) carbon susceptible to attack by a wide range of nucleophiles. This reactivity is fundamental to its role as a morpholinomethylating agent. Common nucleophiles that react with this compound include:

Amines: React to form N-substituted aminomethylmorpholines. smolecule.com

Alcohols: Form morpholinomethyl ethers. smolecule.com

Thiols: Yield morpholinomethyl thioethers. smolecule.com

These nucleophilic substitution reactions are typically bimolecular (SN2), where the nucleophile attacks the carbon atom, and the chloride ion is displaced in a concerted step. The morpholine moiety often enhances the water solubility of the molecule, which can be advantageous for conducting these reactions in polar solvents. smolecule.com

Electrophilic Activation:

The concept of electrophilic activation involves increasing the electrophilic character of a molecule to enhance its reactivity towards nucleophiles. In the context of this compound, while the molecule is already a competent electrophile, its reactivity can be modulated by the reaction conditions. The nitrogen atom of the morpholine ring can be protonated or interact with a Lewis acid, which would further increase the electrophilicity of the chloromethyl group by enhancing its leaving group ability.

While specific studies detailing the Lewis acid-catalyzed electrophilic activation of this compound are not extensively documented in the provided search results, the general principles of electrophilic activation are well-established in organic chemistry. For instance, the activation of amides using agents like triflic anhydride (B1165640) significantly increases their electrophilicity. nih.gov Similarly, the formation of iminium ions from aldehydes and secondary amines is a classic example of electrophilic activation, making the α,β-unsaturated system more reactive towards nucleophiles. beilstein-journals.org By analogy, interactions that place a positive charge on the morpholine nitrogen would render the chloromethyl carbon more electron-deficient and thus more susceptible to nucleophilic attack.

Radical Reactions:

In addition to its ionic reactivity, this compound has the potential to participate in radical reactions. The presence of a halogen atom allows for the possibility of generating a radical species at the methylene carbon under appropriate photolytic or radical-initiating conditions. smolecule.com Such reactivity would open up alternative pathways for functionalization, distinct from the more common nucleophilic substitution routes.

The table below outlines the principal reactivities of this compound.

| Reactivity Type | Reactant | Description | Reference |

| Nucleophilic Substitution | Amines, Alcohols, Thiols | The chloromethyl group acts as an electrophile, undergoing substitution with various nucleophiles. | smolecule.com |

| Electrophilic Activation | Lewis Acids/Protic Acids (Proposed) | Interaction with the morpholine nitrogen could enhance the electrophilicity of the chloromethyl group. | N/A |

| Radical Reactions | Radical Initiators (Proposed) | The C-Cl bond can potentially undergo homolytic cleavage to form a radical intermediate. | smolecule.com |

Synthesis and Academic Applications of N Chloromethylmorpholine Derivatives

Development of Morpholine-Containing Chemical Scaffolds

The morpholine (B109124) ring is a privileged structure in drug discovery, known to enhance aqueous solubility and metabolic stability of drug candidates. N-Chloromethylmorpholine serves as a key building block for the construction of complex, three-dimensional scaffolds incorporating this important heterocycle.

Bis-morpholine Spiroacetals and 3D-Scaffolds

A notable application of this compound is in the synthesis of bis-morpholine spiroacetals, which are sp³-rich, conformationally defined scaffolds. These structures are of particular interest for the assembly of compound libraries for drug screening. The synthesis typically begins with the dehydrochlorination of a 2-chloromethyl-substituted morpholine, derived from epichlorohydrin (B41342), to form an exocyclic enol ether. acs.org This intermediate then undergoes iodoacetalization with a diol, followed by a base-induced cyclization to construct the second morpholine ring and form the spiroacetal framework. acs.orgsmolecule.com This methodology is high-yielding and scalable, making it suitable for large-scale production. acs.org A library of 124 spiro-bis-morpholine compounds has been synthesized using this approach. chemrxiv.org

The resulting bis-morpholine spiroacetals exhibit double anomeric stabilization, contributing to their conformational rigidity. acs.orgsmolecule.com This well-defined three-dimensional architecture is a desirable feature for molecules intended to interact with specific biological targets.

1,4-Oxazepane (B1358080) Analogues and Other Fused Heterocyclic Systems

The synthetic strategy used for bis-morpholine spiroacetals can be extended to create related heterocyclic systems, such as 1,4-oxazepane analogues. acs.org By using N-Boc-propanolamine in the iodoacetalization step, a 1,4-oxazepane ring can be formed instead of a second morpholine ring. acs.org This flexibility allows for the generation of 6,7- and 7,7-spiroacetal analogues, which are less explored in drug discovery. acs.org The synthesis of a bis-oxazepane spiroacetal has also been achieved through this route. acs.org These alternative heterocyclic systems provide access to novel chemical space and the potential for new biological activities. Other synthetic routes to 1,4-oxazepane derivatives often utilize N-propargylamines as starting materials. rsc.org

Dihydropyrimidinone-Based Heterocycles

Dihydropyrimidinones (DHPMs) are a class of heterocyclic compounds with a wide range of pharmacological activities. researchgate.netnih.gov Their synthesis is often achieved through the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). researchgate.netmdpi.com While direct use of this compound in the Biginelli reaction is not the primary approach, the development of novel DHPM derivatives often involves incorporating various N-heterocyclic moieties. nih.gov The versatility of the Biginelli reaction allows for the synthesis of a diverse library of DHPMs with potential therapeutic applications. nih.gov

N-Acyl Hydrazone Derivatives and Related Compounds

N-acyl hydrazones (NAHs) are recognized as valuable scaffolds in drug design due to their straightforward synthesis and broad spectrum of biological activities. researchgate.netmdpi.com The general synthesis of NAH derivatives involves the condensation of a hydrazide with an appropriate aldehyde or ketone. ekb.egmdpi.com Although this compound is not directly a precursor to the N-acyl hydrazone core, its derivatives can be incorporated into the aldehyde or hydrazide starting materials to introduce the morpholine motif. The resulting morpholine-containing N-acyl hydrazones can then be evaluated for their biological properties. The N-acyl hydrazone framework is an important intermediate for the synthesis of various heterocyclic structures. researchgate.net

Derivatives in Medicinal Chemistry Research

The incorporation of the morpholine moiety, facilitated by this compound, has proven to be a valuable strategy in the design of new therapeutic agents.

Anticancer and Antitumor Activity Studies

Derivatives of this compound have been investigated for their potential as anticancer agents. For instance, dihydropyrimidinone derivatives bearing various N-heterocyclic moieties have been synthesized and screened for their cytotoxic activity. nih.gov One such compound demonstrated significant growth inhibition against several cancer cell lines, including NCI-H460, SK-MEL-5, and HL-60 (TB). nih.gov

The anticancer potential of various heterocyclic compounds containing structural motifs accessible through this compound chemistry is an active area of research. For example, isatin (B1672199) derivatives, which can be modified to include morpholine groups, have shown promising antiproliferative properties. frontiersin.org Similarly, anthraquinone (B42736) derivatives are being investigated for their anticancer effects. semanticscholar.org The ability of the morpholine group to improve physicochemical properties makes it an attractive component in the design of novel anticancer drugs.

Below is a table summarizing the anticancer activity of selected compound classes that can be synthesized incorporating a morpholine moiety.

| Compound Class | Cancer Cell Line | Activity | Reference |

| Dihydropyrimidinone Derivative | NCI-H460 | 88% Growth Inhibition | nih.gov |

| Dihydropyrimidinone Derivative | SK-MEL-5 | 86% Growth Inhibition | nih.gov |

| Dihydropyrimidinone Derivative | HL-60 (TB) | 85% Growth Inhibition | nih.gov |

| Lanthanide(III) Complex | A549/DDP (Cisplatin-resistant) | IC50 = 0.025–0.097 μM | rsc.org |

| Diarylthiourea Derivative | MCF-7 (Breast Cancer) | IC50 = 338.33 ± 1.52 µM | mdpi.com |

Anti-inflammatory Properties and Mechanism of Action

Derivatives containing the morpholine scaffold and related heterocyclic structures have been investigated for their anti-inflammatory potential. Inflammation is a critical factor in many diseases, and the inhibition of inflammatory mediators is a key therapeutic strategy.

The mechanisms of action for anti-inflammatory drugs often involve the inhibition of enzymes like cyclo-oxygenase (COX), which reduces the synthesis of pro-inflammatory prostaglandins. researchgate.net Glucocorticoids, for example, exert their potent anti-inflammatory effects by altering the transcription of numerous genes in leukocytes, both directly and indirectly. nih.gov They can increase macrophage phagocytosis of apoptotic cells, which is a strongly anti-inflammatory process. nih.gov

Research on specific derivatives has provided insight into their mechanisms. A new ibuprofen (B1674241) derivative demonstrated anti-inflammatory activity by inhibiting COX-1 and COX-2 enzymes. mdpi.com The derivative showed a superior binding energy to the COX-2 enzyme compared to ibuprofen itself. mdpi.com Similarly, studies on neochlorogenic acid, a phenolic compound, showed it could reduce the production of inflammatory mediators such as TNF-α, IL-6, and nitric oxide (NO) in A549 cells. ekb.eg Its mechanism involves the inhibition of NF-κB activation and the phosphorylation of the MAPKs signaling pathway. ekb.eg The anti-inflammatory effects of Thiazolidinediones (TZDs), which are PPAR-gamma agonists, are believed to stem from preventing microglial activation and the expression of inflammatory cytokines and chemokines. nih.gov

Table 3: Anti-inflammatory Mechanisms of Action

| Compound/Derivative Class | Mechanism of Action | Key Mediators Inhibited | Reference(s) |

|---|---|---|---|

| Ibuprofen Derivative (IA) | Inhibition of cyclo-oxygenase enzymes. | COX-1, COX-2 | mdpi.com |

| Neochlorogenic acid | Inhibition of NF-κB activation and MAPKs signaling pathway phosphorylation. | TNF-α, IL-6, NO | ekb.eg |

| Thiazolidinediones (TZDs) | Prevention of microglial activation and inflammatory cytokine/chemokine expression. | Cytokines, Chemokines | nih.gov |

| Glucocorticoids | Altered transcription of inflammatory genes; increased phagocytosis of apoptotic cells. | Broad range of inflammatory mediators. | nih.gov |

Antimicrobial and Antifungal Efficacy Evaluations

The search for new antimicrobial and antifungal agents is driven by the global challenge of drug resistance. Heterocyclic compounds, including those with a morpholine ring, are a promising area of research for developing new therapies.

Studies have shown that various derivatives possess significant activity against a range of pathogens. For example, newly synthesized pyridine (B92270) derivatives demonstrated good antimicrobial activity, with one compound being particularly effective against E. coli (MIC value of 0.0048 mg/mL) and C. albicans (MIC value of 0.0098 mg/mL). mdpi.com A novel synthesized pyrrolizidine (B1209537) alkaloid also showed strong antibacterial activity, with MIC values ranging from 0.0039 to 0.025 mg/mL, and was most active against S. aureus and E. coli. mdpi.com

In a study of new metronidazole (B1676534) derivatives, several compounds featuring a 1,2,3-triazole moiety showed potent inhibition of fungal growth against Didymella sp. and also exhibited higher efficacy against bacteria compared to the parent compound. beilstein-journals.org The evaluation of essential oil from Hedyosmum cuatrecazanum Occhioni revealed significant antibacterial activity, especially against S. aureus, and notable antifungal activity, with C. albicans and C. tropicalis being the most susceptible fungal strains. unm.edu Furthermore, organic extracts from the hard coral Pocillopora verrucosa were effective against most tested microorganisms, with the highest effect observed against Fusarium solani. ekb.eg

Table 4: Efficacy of Morpholine-Related Derivatives Against Microbes

| Compound/Derivative Class | Target Microorganism(s) | Efficacy/Key Findings | Reference(s) |

|---|---|---|---|

| Pyridine derivatives | E. coli, B. mycoides, C. albicans | MIC values as low as 0.0048 mg/mL against E. coli. | mdpi.com |

| Pyrrolizidine alkaloid (PA-1) | S. aureus, E. coli | Strong activity with MIC values from 0.0039 to 0.025 mg/mL. | mdpi.com |

| Metronidazole 1,2,3-triazole derivatives | Didymella sp., various bacteria | Potent inhibition of fungal growth; higher antibacterial activity than metronidazole. | beilstein-journals.org |

| Hedyosmum cuatrecazanum essential oil | S. aureus, C. albicans, C. tropicalis | Highest antibacterial activity against S. aureus; Candida species most susceptible fungi. | unm.edu |

| Pocillopora verrucosa extract | Fusarium solani, various pathogens | Most effective against F. solani (22mm inhibition zone). | ekb.eg |

Application as Intermediates in Pharmaceutical Synthesis (e.g., Viloxazine, Mosapride Precursors)

This compound and its structural analogs are valuable intermediates in the synthesis of various pharmaceuticals. The morpholine ring serves as a core scaffold that can be functionalized to produce complex drug molecules.

A key application is in the synthesis of Viloxazine, an antidepressant. Patents describe processes where a 2-chloromethylmorpholine intermediate is crucial. google.com For example, N-benzyl-2-chloromethylmorpholine can be prepared and subsequently converted to Viloxazine. google.com An alternative synthesis of Viloxazine involves reacting 1-(2-ethoxyphenoxy)-2,3-epoxypropane with 2-aminoethyl hydrogen sulfate (B86663) to form the morpholine ring of the Viloxazine base. google.com

These intermediates are also used in the preparation of Mosapride, a gastroprokinetic agent. One patented synthesis route for Mosapride citrate (B86180) involves preparing the intermediate 4-(4-fluorobenzyl)-2-aminomethyl morpholine. google.com This morpholine derivative is then reacted with another intermediate to form the final drug. The process involves multiple steps, including the cyclization to form the morpholine ring. google.com Another method for synthesizing a key Mosapride intermediate, 4-amino-5-chloro-2-ethoxy-N-((4-(4-fluorophenyl) morpholine-2-yl)methyl)benzamide citrate, also highlights the importance of building upon a pre-formed morpholine structure. google.com The use of these chloromethyl intermediates provides a practical and industrially applicable method for creating 2-substituted morpholine derivatives. google.com

Other Research-Oriented Applications of Derivatives

Derivatives of morpholine and other nitrogen-containing heterocyclic compounds have demonstrated significant efficacy as corrosion inhibitors, particularly for protecting metals like steel in acidic environments. Their effectiveness stems from the ability of the molecules to adsorb onto the metal surface, forming a protective barrier that hinders corrosive processes.

The presence of heteroatoms like nitrogen and oxygen in the molecular structure of these organic compounds facilitates their adsorption onto the metal surface. ijcsi.pro Studies on pyrazolone (B3327878) derivatives as inhibitors for N80 steel in 15% HCl showed excellent corrosion mitigation, with efficiencies reaching up to 97.05% at a concentration of just 50 ppm. researchgate.net These inhibitors were found to be of a mixed type, meaning they affect both the anodic and cathodic reactions of the corrosion process. researchgate.net

Research on chromone (B188151) derivatives also highlighted their effectiveness as corrosion inhibitors for mild steel in 1 M hydrochloric acid. The inhibitory efficiency was found to be dependent on both the concentration of the inhibitor and the temperature of the solution. ijcsi.pro The adsorption of these compounds on the steel surface typically follows the Langmuir adsorption isotherm model. researchgate.net A novel hydrazone derivative has also been shown to provide excellent corrosion protection for steel rebar in chloride-contaminated solutions, with theoretical simulations indicating the formation of chemical bonds between the inhibitor molecules and the iron surface. nih.gov This strong interaction is crucial for forming a stable protective layer. Organic compounds containing nitrogen, sulfur, and oxygen are particularly effective as they can adsorb onto the metal surface through either physical or chemical interactions, blocking both cathodic and anodic reaction sites. mdpi.com

Table 5: Performance of N-Heterocyclic Derivatives as Corrosion Inhibitors

| Inhibitor Class | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Adsorption Mechanism | Reference(s) |

|---|---|---|---|---|---|

| Pyrazolone derivatives | N80 Steel | 15% HCl | 97.05 | Mixed-type, Langmuir isotherm | researchgate.net |

| Chromone derivatives | Mild Steel | 1 M HCl | High (concentration-dependent) | Adsorption via O and N heteroatoms | ijcsi.pro |

| Hydrazone derivative (HIND) | Steel Rebar | Chloride-contaminated solution | Excellent (long-term protection) | Chemisorption, bond formation with iron | nih.gov |

| Imidazoline derivatives | Steel Alloy | 1 M H₂SO₄ and HCl | Not specified | Adsorption via N atoms | mdpi.com |

Molluscicidal Activity and Vector Control Research

The control of vector-borne diseases is a critical area of public health, and chemical agents play a significant role in managing the populations of vectors such as snails. Derivatives of this compound, particularly N-Tritylmorpholine (also known as Trifenmorph), have been the subject of research for their potent molluscicidal properties. These compounds are instrumental in controlling the snail species that act as intermediate hosts for parasites like Schistosoma, the causative agent of schistosomiasis.

Research has demonstrated that N-Tritylmorpholine is highly toxic to the snail hosts of Schistosomatidae. nih.gov Its effectiveness is observed at low concentrations, making it a powerful tool in aquatic environments. For instance, molluscicidal concentrations can range from as low as 0.01 to 0.05 parts per million (ppm) for 24-hour exposures and 0.1 to 0.5 ppm for shorter 1-hour exposures. nih.gov Field trials have validated its efficacy, where it has been used successfully in large-scale snail control programs. nih.gov Application strategies have varied from prolonged treatments at very low concentrations (e.g., 0.025 ppm for 16 days) to short, higher-concentration exposures (e.g., 4 ppm for 15 minutes). nih.gov

One of the significant advantages of N-Tritylmorpholine highlighted in studies is its relative selectivity. Treatments have been shown to have minimal impact on other forms of aquatic life, including plants, insects, and the general microfauna and flora. nih.govwho.int In specific conditions, it has been possible to control snail populations without harming fish. nih.gov However, its activity can be influenced by environmental factors; for example, its efficacy may be reduced in acidic water due to hydrolysis. nih.govnih.gov

The effectiveness of N-Tritylmorpholine has been documented against various snail species that are intermediate hosts for trematodes. stz-oekotox.de The compound was developed with the support of the World Health Organization to control freshwater gastropods responsible for transmitting human schistosomiasis. stz-oekotox.de Its application also extended to veterinary public health, specifically in controlling the amphibious snail Lymnaea truncatula, an intermediate host for the liver fluke Fasciola hepatica in livestock. stz-oekotox.de

The table below summarizes the lethal concentration (LC50) values of N-Tritylmorpholine against several medically important snail species, demonstrating its potent activity.

Table 1: Molluscicidal Activity (LC50) of N-Tritylmorpholine against Various Snail Species

| Snail Species | Exposure Time | LC50 (ppm) |

|---|---|---|

| Biomphalaria alexandrina | 24 hours | 0.025 |

| Biomphalaria sudanica tanganyicensis | 24 hours | 0.078 |

| Bulinus (Physopsis) nasutus productus | 24 hours | 0.18 |

| Bulinus (P.) globosus | 24 hours | 0.085 |

| Bulinus truncatus | 24 hours | 0.10 |

Data sourced from Boyce et al. (1967) who.int

Compound Library Assembly and Drug Discovery Initiatives

This compound serves as a valuable and reactive building block in synthetic organic chemistry, particularly in the assembly of compound libraries for drug discovery. smolecule.com Its utility stems from the reactive chloromethyl group, which allows for the introduction of the morpholine moiety into more complex molecular architectures. smolecule.com The morpholine ring itself is a prevalent feature in many bioactive compounds and approved drugs, making it an attractive scaffold for medicinal chemistry. acs.org

A significant application of this compound derivatives is in the synthesis of three-dimensional (3D) scaffolds, which are of growing interest in drug discovery for their ability to explore new chemical space. acs.org Researchers have developed a scalable, four-step synthesis route to produce bis-morpholine spiroacetals, using a 2-chloromethyl-substituted morpholine intermediate. acs.org This process involves a base-mediated dehydrochlorination to form an exocyclic enol ether, which then serves as a precursor for the construction of the second morpholine ring to complete the spiroacetal framework. smolecule.comacs.org

The resulting spiro-bis-morpholine scaffolds are conformationally well-defined and sp³-rich, characteristics that are desirable for drug candidates. acs.orgchemrxiv.org Compound libraries generated from these scaffolds have been shown to occupy a chemical space similar to that of small-molecule drugs approved by the Food and Drug Administration (FDA). chemrxiv.org However, they remain structurally distinct from existing drugs, suggesting they may interact with novel biological targets and offer new starting points for drug discovery programs. acs.orgchemrxiv.org

The design of these libraries allows for sequential functionalization of the two amine groups within the spiroacetal structure, enabling the generation of a diverse collection of compounds. acs.orgchemrxiv.org This flexibility is crucial for exploring structure-activity relationships during the lead optimization phase of drug development. The methodology is not limited to bis-morpholine structures; it also allows for the incorporation of 1,4-oxazepane rings, leading to novel 6,7- and 7,7-spiroacetal analogues that have been largely unexplored in medicinal chemistry. acs.org

The overarching goal of these initiatives is to create diverse and novel compound collections that can be screened in high-throughput assays to identify "hits"—molecules that show activity against a specific biological target. stanford.edumedchemexpress.com By using structurally unique scaffolds derived from this compound, these libraries increase the probability of discovering new lead compounds for a wide range of therapeutic areas. acs.orgstanford.edu

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-Tritylmorpholine (Trifenmorph) |

| 1,4-oxazepane |

Computational and Theoretical Chemistry Studies of N Chloromethylmorpholine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can predict molecular geometries, electronic structures, and various spectroscopic properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic structure and reactivity of molecules like N-Chloromethylmorpholine. DFT methods calculate the electron density of a system to determine its energy and other properties, offering a balance between accuracy and computational cost.

Studies on related N-substituted morpholine (B109124) derivatives and N-chloroamines have demonstrated the utility of DFT in understanding their chemical behavior. For instance, DFT calculations have been employed to investigate the antifungal activity of benzoyl thiourea (B124793) derivatives linked to morpholine, showing a good correlation between quantum chemical parameters and experimental results dntb.gov.ua. Such studies typically analyze parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity mdpi.com.

Table 1: Representative Quantum Chemical Parameters Calculated using DFT for Related Amine Compounds

| Compound/System | Calculated Property | Value | Significance |

| N-chloro-glycine anion | Degradation Reaction Barrier (CGF pathway) | Not specified | Indicates kinetic favorability of degradation pathways nih.gov. |

| Ammonia + HOCl | N-chlorination Reaction Barrier (gas phase) | >100 kJ mol⁻¹ higher than hydroxylation | Demonstrates the intrinsic reactivity of HOCl toward amines rsc.orgresearchgate.net. |

| Ammonia + HOCl + 5-6 H₂O | N-chlorination Reaction Barrier (aqueous) | Matches experimental values | Highlights the crucial role of solvent effects in reaction mechanisms rsc.orgresearchgate.net. |

| N-methylacetamide + HOCl | N-chlorination of iminol intermediate (ΔG‡₂₉₈) | 87.3 kJ/mol (G3B3 level) | Consistent with experimental results, suggesting a likely reaction pathway researchgate.net. |

This table presents data from computational studies on molecules analogous to this compound to illustrate the types of insights gained from DFT calculations.

Ab Initio Methods for Ground and Excited States

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data for parametrization wikipedia.org. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, particularly for smaller molecules.

Ab initio calculations have been used to study the structure and force fields of molecules like dinitramine (B166585) and methyldinitramine, revealing details about their molecular conformation and the pyramidality of the amine nitrogen atom sci-hub.st. For cyclic amines, ab initio studies have helped determine minimum energy geometries and relative conformational energies in different protonation states, highlighting the importance of intramolecular hydrogen bonds and repulsions between nitrogen protons or lone pairs uc.pt.

While specific ab initio studies on this compound are scarce, research on the nitrosation of amines by nitrosyl chloride using ab initio methods has shown that such reactions can proceed via a low-energy closed-shell mechanism without the explicit involvement of water molecules in the transition state rsc.org. These findings are relevant for understanding potential reactions involving the nitrogen atom in the morpholine ring of this compound.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how molecules like this compound behave in different environments.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds libretexts.org. For the morpholine ring in this compound, which typically exists in a chair conformation, MD simulations can explore the energy landscape of different conformers and the barriers between them. The study of energetics related to bond rotation is crucial for understanding product selectivity and reaction rates wikipedia.org.

MD simulations have been extensively used to study the interactions of morpholine derivatives with biological targets. For example, in the development of potential mTOR inhibitors, MD simulations confirmed stable protein-ligand interactions for morpholine-substituted tetrahydroquinoline derivatives nih.govmdpi.com. Similarly, MD simulations of morpholine-derived thiazoles as carbonic anhydrase-II inhibitors helped elucidate the interactions and conformational changes of these compounds within the enzyme's active site nih.govresearchgate.net. These studies underscore the utility of MD in understanding how the morpholine moiety can influence the binding affinity and dynamics of a molecule.

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is instrumental in elucidating the intricate details of chemical reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone.

Transition State Characterization

A transition state is a specific configuration along a reaction coordinate that corresponds to the highest potential energy point on that path mit.edu. Characterizing the structure and energy of the transition state is crucial for understanding the kinetics of a reaction. Computational methods can locate and characterize these fleeting structures.

Computational studies on the reactions of N-chloroamines have provided valuable information on their transition states. For example, the chlorination of amines by hypochlorous acid was found to be highly sensitive to the presence of explicit water molecules, which stabilize the transition state for chlorine transfer rsc.orgresearchgate.net. In the gas phase, N- and/or C-hydroxylation are kinetically favored, but in a solvent model, N-chlorination becomes the more likely pathway due to differential solvation of the transition states rsc.orgresearchgate.net.

Potential Energy Surface Mapping

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry nih.gov. Mapping the PES allows for the identification of reactants, products, intermediates, and transition states, providing a comprehensive picture of a reaction pathway.

Computational studies have explored the PES for various reactions relevant to N-chloroamines. For instance, the degradation of N-chloro-α-amino acids was shown to proceed via two competitive pathways: a concerted Grob fragmentation and a β-elimination, with the predominant pathway depending on the reaction conditions nih.gov. The PES for the high-energy collisions of N₂ with an N atom has been analytically modeled to understand energy transfer and reaction dynamics in atmospheric shock waves rsc.org. Such detailed mapping of the PES is crucial for predicting reaction outcomes and understanding the underlying dynamics.

While a specific PES for reactions of this compound has not been published, the methodologies used in analogous systems provide a clear framework for how such an investigation would be conducted and the types of insights it would yield.

Prediction of Spectroscopic Properties

Computational chemistry offers powerful tools for the prediction of spectroscopic properties of molecules, providing insights that complement and aid in the interpretation of experimental data. nih.gov For this compound, computational methods such as Density Functional Theory (DFT) and ab initio calculations can be employed to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predictions are valuable for structural elucidation and for understanding the molecule's electronic properties.

Infrared (IR) Spectroscopy Prediction:

The IR spectrum of this compound can be computationally predicted by calculating its harmonic vibrational frequencies. These calculations would reveal characteristic peaks corresponding to specific functional groups. For the morpholine ring, one would expect to see C-H stretching vibrations, C-O-C stretching, and C-N stretching modes. The chloromethyl group (-CH2Cl) introduces additional vibrational modes, most notably the C-Cl stretching vibration, which is typically observed in the 600-800 cm⁻¹ region of the IR spectrum. spectroscopyonline.com The intensity of these peaks is related to the change in the dipole moment during the vibration. spectroscopyonline.com Computational models can provide a detailed list of vibrational frequencies and their corresponding intensities, aiding in the assignment of experimental IR spectra. arxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction:

NMR chemical shifts for ¹H and ¹³C nuclei in this compound can also be predicted using computational methods. These calculations involve determining the magnetic shielding tensors for each nucleus. The chemical environment of each proton and carbon atom in the morpholine ring and the chloromethyl group is unique, leading to distinct chemical shifts. For example, the protons on the carbon adjacent to the nitrogen and oxygen atoms in the morpholine ring would have different predicted chemical shifts due to the differing electronegativity of these heteroatoms. Similarly, the protons of the chloromethyl group would exhibit a characteristic chemical shift influenced by the electronegative chlorine atom. Online databases and software can provide predictions for ¹H and ¹³C NMR spectra based on the chemical structure. nmrdb.org For instance, in similar chloroalkanes like 1-chloropropane, the protons on the carbon directly bonded to the chlorine atom are the most deshielded. docbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy Prediction:

The prediction of the UV-Vis spectrum of this compound involves calculating the electronic transition energies and oscillator strengths. faccts.de This is typically achieved using Time-Dependent Density Functional Theory (TD-DFT). The UV-Vis spectrum provides information about the electronic structure and the presence of chromophores. While the morpholine ring itself does not strongly absorb in the UV-Vis region, the presence of the chloromethyl group and the nitrogen atom's lone pair of electrons could lead to weak n→σ* transitions. Computational predictions can help identify the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity, which are crucial for understanding the molecule's photochemical properties. libretexts.org

The table below illustrates the kind of data that can be obtained from computational predictions for the spectroscopic properties of this compound. Please note that these are representative values and the actual predicted values would depend on the specific computational method and basis set used.

| Spectroscopic Technique | Predicted Parameter | Predicted Value/Range | Notes |

| Infrared (IR) | C-Cl Stretch | 600 - 800 cm⁻¹ | Characteristic for alkyl chlorides. spectroscopyonline.com |

| C-O-C Stretch | 1070 - 1150 cm⁻¹ | Typical for ethers. | |

| C-N Stretch | 1020 - 1250 cm⁻¹ | Characteristic of aliphatic amines. | |

| ¹H NMR | -CH₂-Cl Protons | δ 4.5 - 5.5 ppm | Deshielded due to the electronegative chlorine atom. |

| Morpholine Ring Protons | δ 2.5 - 4.0 ppm | Protons adjacent to oxygen and nitrogen will have different shifts. | |

| ¹³C NMR | -CH₂-Cl Carbon | δ 40 - 50 ppm | Influenced by the attached chlorine. |

| Morpholine Ring Carbons | δ 50 - 70 ppm | Carbons adjacent to oxygen and nitrogen will have distinct shifts. | |

| UV-Vis | λmax | ~200 - 220 nm | Likely due to n→σ* transitions. libretexts.org |

These computational predictions, when combined with experimental data, provide a comprehensive understanding of the molecular structure and properties of this compound.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of compounds with their biological activities or physicochemical properties, respectively. nmrdb.orgnih.gov For this compound, QSAR and QSPR studies can be instrumental in predicting its potential biological effects and physical characteristics, thereby guiding further research and application.

While specific QSAR or QSPR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles can be applied by considering its structural features, namely the morpholine ring and the reactive N-chloromethyl group.

QSAR Modeling of Morpholine Derivatives:

The morpholine moiety is a common scaffold in many biologically active compounds, and numerous QSAR studies have been conducted on morpholine derivatives. researchgate.netresearchgate.net These studies have explored a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netresearchgate.net For instance, a 3D-QSAR study on a series of morpholine and 1,4-oxazepane (B1358080) derivatives as dopamine (B1211576) D4 receptor ligands identified that the size of the morpholine ring and the nature of the substituents are important for biological activity. acs.org Another QSAR analysis of morpholine-containing thiazole (B1198619) derivatives as potential antioxidants revealed that parameters like polarization, dipole moment, and lipophilicity significantly influence their antioxidant capacity. pensoft.net

For this compound, a key structural feature is the N-chloromethyl group, which imparts electrophilic reactivity. nih.govtandfonline.com This reactivity is a crucial determinant of its potential biological activity, particularly its toxicity, as electrophiles can react with nucleophilic biomolecules like DNA and proteins. nih.govnih.gov Therefore, QSAR models for reactive electrophiles are highly relevant. Such models often use quantum chemical descriptors, such as the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), to quantify electrophilicity. A lower E-LUMO value generally indicates a higher susceptibility to nucleophilic attack and potentially higher toxicity. nih.govnih.gov

QSPR Modeling for Physicochemical Properties:

QSPR models can predict a variety of physicochemical properties of this compound, such as its boiling point, solubility, and logP (a measure of lipophilicity). These properties are crucial for understanding its environmental fate and transport, as well as its pharmacokinetic profile. QSPR models are typically built using a range of molecular descriptors, including constitutional, topological, and quantum chemical descriptors. For morpholine derivatives, QSPR studies have been used to predict properties like antioxidant activity. pensoft.net Given the relatively simple structure of this compound, QSPR models based on a large dataset of diverse organic compounds could provide reliable predictions of its fundamental physicochemical properties.

The table below summarizes the types of QSAR and QSPR models that could be developed or applied to this compound and the relevant molecular descriptors.

| Model Type | Predicted Endpoint | Key Molecular Descriptors | Rationale/Relevance for this compound |

| QSAR | Cytotoxicity/Genotoxicity | E-LUMO, Superdelocalizability, Atomic Charges | The N-chloromethyl group makes the compound a reactive electrophile, and these descriptors quantify its reactivity towards biological nucleophiles. nih.govtandfonline.comnih.gov |

| Anticancer Activity | 3D-QSAR fields (steric and electrostatic), Pharmacophore features | The morpholine scaffold is present in some anticancer agents; these models could explore potential interactions with biological targets. researchgate.netresearchgate.net | |

| Antimicrobial Activity | Lipophilicity (logP), Molecular Surface Area | These properties influence the ability of the compound to penetrate microbial cell membranes. | |

| QSPR | Boiling Point | Molecular Weight, van der Waals Volume, Dipole Moment | These fundamental properties are correlated with intermolecular forces and can be predicted with good accuracy. |

| Water Solubility | logP, Polar Surface Area, Hydrogen Bond Donors/Acceptors | Important for predicting environmental distribution and bioavailability. | |

| Lipophilicity (logP) | Constitutional descriptors, Fragment-based contributions | A key parameter in both QSAR and QSPR, influencing both biological activity and physical properties. pensoft.net |

The development and application of QSAR and QSPR models for this compound would be a valuable endeavor to assess its potential hazards and to guide the design of new morpholine derivatives with desired properties.

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR Techniques (e.g., 2D-NMR, Solid-State NMR)

While one-dimensional Nuclear Magnetic Resonance (NMR) provides fundamental information about the chemical environment of protons and carbons, advanced NMR techniques offer deeper structural insights into N-Chloromethylmorpholine.

Two-Dimensional (2D) NMR Spectroscopy is instrumental in unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing through-bond and through-space correlations. numberanalytics.comresearchgate.net Key 2D-NMR experiments for this compound would include:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the morpholine (B109124) ring, helping to trace the connectivity of the methylene (B1212753) protons. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly to the carbons they are attached to. numberanalytics.com This would definitively link the proton signals of the morpholine ring and the chloromethyl group to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically 2-3 bonds). numberanalytics.com For this compound, HMBC would be crucial for confirming the connectivity between the chloromethyl group and the nitrogen atom of the morpholine ring by showing a correlation between the chloromethyl protons and the carbons of the morpholine ring adjacent to the nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei, which can help to elucidate the three-dimensional structure and conformation of the molecule. numberanalytics.com

Solid-State NMR (ssNMR) provides valuable information about the structure and dynamics of this compound in its solid form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors like chemical shift anisotropy (CSA) and dipolar couplings. huji.ac.ilmst.edunih.gov Techniques like Magic Angle Spinning (MAS) are employed to average these anisotropic interactions and obtain high-resolution spectra. mst.edunih.gov For this compound, ssNMR could reveal details about its crystalline packing, polymorphism, and the local environment of the atoms in the solid state. Two-dimensional solid-state NMR experiments can also be performed to establish through-space and through-bond correlations in the solid phase. huji.ac.il

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis. preprints.orgresearchgate.netdntb.gov.ua

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment. uni-saarland.de The resulting mass spectrum displays the molecular ion (M⁺·) and a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure. orgchemboulder.comlibretexts.orglibretexts.org

For this compound, the molecular ion peak would be observed at its corresponding molecular weight. Key fragmentation pathways would likely involve:

Alpha-cleavage: The bond adjacent to the nitrogen atom is prone to cleavage. This is a dominant fragmentation pathway for aliphatic amines. libretexts.org This could result in the loss of the chloromethyl radical (·CH₂Cl) or the formation of an iminium ion by cleavage of a C-C bond within the morpholine ring.

Loss of a neutral molecule: The loss of small, stable neutral molecules like HCl is a common fragmentation pathway.

Hypothetical EI-MS Fragmentation Data for this compound

| m/z Value | Proposed Fragment |

| 135/137 | [M]⁺· (this compound) |

| 100 | [M - Cl]⁺ |

| 86 | [M - CH₂Cl]⁺ (Morpholinium ion) |

| 57 | [C₃H₅O]⁺ or [C₃H₇N]⁺ |

This table is for illustrative purposes and actual fragmentation may vary.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile compounds. researchgate.netamericanpharmaceuticalreview.commdpi.comnih.gov In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. researchgate.net

For this compound, ESI-MS would typically produce a protonated molecule, [M+H]⁺, in positive ion mode. preprints.org The resulting mass spectrum would show a prominent peak at m/z corresponding to the molecular weight of this compound plus the mass of a proton. Due to the soft nature of ESI, fragmentation is generally minimal in a standard ESI-MS experiment, which is advantageous for accurately determining the molecular weight. mdpi.com The presence of chlorine would result in a characteristic isotopic pattern for the [M+H]⁺ ion, with peaks at m/z 136 and 138 in an approximate 3:1 ratio.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique for detailed structural elucidation. lcms.cznih.gov In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound from ESI) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are analyzed. mdpi.comnih.gov This provides a fragmentation fingerprint that is highly specific to the structure of the precursor ion. researchgate.net

For the [M+H]⁺ ion of this compound, MS/MS analysis would likely reveal fragment ions resulting from the loss of the chloromethyl group, cleavage of the morpholine ring, and other characteristic fragmentations. This data is invaluable for confirming the identity of the compound and distinguishing it from isomers. researchgate.net High-resolution mass spectrometry (HRMS) coupled with MS/MS can provide highly accurate mass measurements of both precursor and product ions, enabling the determination of elemental compositions and further increasing confidence in the structural assignment. nih.govleeder-analytical.com

Electronic Absorption and Emission Spectroscopy (UV-Vis-NIR, Fluorescence)

Electronic Absorption Spectroscopy (UV-Vis-NIR) measures the absorption of ultraviolet, visible, and near-infrared light by a molecule. elte.huuzh.chlibretexts.orgshu.ac.uk The absorption of light corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. elte.hushu.ac.uk Saturated aliphatic amines and ethers, such as the morpholine moiety, typically exhibit absorptions in the far-UV region (below 200 nm) due to n → σ* transitions. uzh.ch The presence of the chlorine atom in this compound might lead to a slight bathochromic (red) shift in these absorptions. The UV-Vis spectrum of this compound is expected to be relatively simple, with strong absorbance in the far-UV region. researchgate.net

Fluorescence Spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. comu.edu.tr Generally, simple aliphatic amines and ethers are not significantly fluorescent. Therefore, this compound is not expected to exhibit strong fluorescence. comu.edu.tr Any observed fluorescence would likely be weak and could be influenced by impurities or solvent effects.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, and chemical state of the elements within a material. dntb.gov.uanih.govnih.govcityu.edu.hkru.ac.zaurv.catthermofisher.comcaltech.edu XPS works by irradiating a material with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nm of the surface. thermofisher.com

For this compound, an XPS analysis would provide the following information:

Elemental Composition: The presence of carbon (C), nitrogen (N), oxygen (O), and chlorine (Cl) would be confirmed by the detection of their respective core-level photoelectrons (e.g., C 1s, N 1s, O 1s, Cl 2p).

Chemical State Information: The binding energies of these core-level electrons provide information about the chemical environment of the atoms. urv.cat For example, the C 1s spectrum could be deconvoluted to distinguish between the C-N and C-O bonds within the morpholine ring and the C-Cl bond of the chloromethyl group. The N 1s spectrum would be characteristic of an amine nitrogen, and the Cl 2p spectrum would confirm the presence of a C-Cl bond. mdpi.comresearchgate.net

Representative XPS Binding Energy Data for Morpholine Derivatives

| Element | Orbital | Binding Energy (eV) Range |

| C 1s | C-C, C-H | ~284.8 |

| C-N | ~286.0 | |

| C-O | ~286.5 | |

| N 1s | Amine | ~400.0 |

| O 1s | Ether | ~532.5 |

| Cl 2p | C-Cl | ~200.0 |

This table presents typical binding energy ranges for functional groups found in morpholine derivatives and is for illustrative purposes. Actual values for this compound may vary.

This technique is particularly useful for analyzing the surface chemistry of materials containing this compound or its derivatives, for instance, in studies of corrosion inhibition where these compounds form protective layers on metal surfaces. mdpi.com

Biological Activity and Mechanistic Pathways

Molecular Interactions with Biological Targets

The biological activity of N-Chloromethylmorpholine is intrinsically linked to its chemical reactivity as an alkylating agent. The electron-withdrawing nature of the chlorine atom makes the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity allows this compound to form covalent bonds with various nucleophilic sites on biological macromolecules, primarily proteins and nucleic acids.

Interaction with Proteins:

The primary targets for alkylation on proteins are amino acid residues with nucleophilic side chains. Cysteine residues, with their highly nucleophilic thiol (-SH) groups, are particularly susceptible to alkylation by agents like this compound. creative-proteomics.com The reaction results in the formation of a stable thioether bond, which can irreversibly alter the protein's structure and function. creative-proteomics.com Other amino acid residues, such as lysine (B10760008) with its amino group, can also be targets for alkylation, albeit generally to a lesser extent. creative-proteomics.com This covalent modification can lead to the inhibition of enzyme activity, disruption of protein-protein interactions, and alteration of protein localization within the cell.

Interaction with Nucleic Acids:

Similar to its interaction with proteins, this compound has the potential to react with the nitrogen and oxygen atoms in the purine (B94841) and pyrimidine (B1678525) bases of nucleic acids, such as DNA and RNA. lookchem.com The N7 position of guanine (B1146940) is a particularly common site for alkylation by various alkylating agents. nih.gov Such modifications can lead to the formation of DNA adducts, which can disrupt the normal processes of DNA replication and transcription. lookchem.comnih.gov If not repaired by cellular DNA repair mechanisms, these adducts can lead to mutations and genomic instability.

Cellular Response Mechanisms

The covalent modification of critical biological macromolecules by this compound can trigger a cascade of cellular responses. While direct experimental evidence for this compound is limited in the following areas, the known consequences of cellular alkylation by similar compounds provide a framework for understanding its potential effects.

Modulation of Cell Cycle Progression

The integrity of the cell cycle is maintained by a complex network of regulatory proteins. Alkylation of key cell cycle proteins, such as cyclins and cyclin-dependent kinases (CDKs), could disrupt their function and lead to cell cycle arrest. For instance, damage to DNA by alkylating agents can activate checkpoint pathways that halt the cell cycle to allow for DNA repair. If the damage is too extensive, these checkpoints can trigger other cellular fates, such as apoptosis. Studies on other compounds have shown that interference with cellular proliferation can lead to arrest at different phases of the cell cycle, such as the G1, S, or G2/M phases. nih.govmdpi.commdpi.complos.org

Induction of Apoptosis (Programmed Cell Death)

Extensive damage to cellular components, particularly DNA, is a potent trigger for apoptosis. bitesizebio.comnih.govnih.govpromega.com The formation of DNA adducts by this compound could be recognized by the cell's damage surveillance systems, leading to the activation of apoptotic pathways. This process is characterized by a series of morphological and biochemical events, including cell shrinkage, chromatin condensation, DNA fragmentation, and the activation of a cascade of cysteine proteases known as caspases. bitesizebio.compromega.com Apoptosis serves as a critical mechanism to eliminate damaged or potentially cancerous cells from an organism.

Generation of Reactive Oxygen Species (ROS) and Subsequent Oxidative Stress

While this compound itself is not a primary generator of reactive oxygen species (ROS), its interaction with cellular components can indirectly lead to oxidative stress. mdpi.comnih.govfrontiersin.orgthermofisher.com The disruption of mitochondrial function through the alkylation of mitochondrial proteins can lead to the leakage of electrons from the electron transport chain, resulting in the formation of superoxide (B77818) anions and other ROS. thermofisher.com An imbalance between the production of ROS and the cell's antioxidant capacity leads to oxidative stress, which can further damage lipids, proteins, and nucleic acids, exacerbating the initial cytotoxic effects of the alkylating agent. mdpi.comthermofisher.com

Inhibition or Activation of Key Enzymes and Signaling Proteins

The covalent modification of enzymes by this compound can lead to either their inhibition or, in some cases, their activation. rsc.orgbiorxiv.orgfrontiersin.orgwikilectures.eu Alkylation within the active site of an enzyme is likely to cause irreversible inhibition by preventing substrate binding or catalysis. Conversely, modification at a site outside the active site could induce a conformational change that either enhances or diminishes enzymatic activity. rsc.org The modulation of key signaling proteins, such as kinases and phosphatases, through alkylation could have widespread effects on cellular signaling pathways, impacting processes like cell growth, proliferation, and survival.

Endoplasmic Reticulum (ER) Stress Responses and Unfolded Protein Response (UPR)

The endoplasmic reticulum (ER) is a critical organelle for protein folding and modification. nih.govnih.govnih.govfrontiersin.orgresearchgate.netcusabio.comwikipedia.org The alkylation of proteins within the ER can disrupt their proper folding, leading to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. nih.govwikipedia.org This triggers a complex signaling network called the unfolded protein response (UPR). nih.govwikipedia.org The UPR aims to restore ER homeostasis by upregulating the expression of chaperone proteins that assist in protein folding and by transiently attenuating protein translation. nih.govwikipedia.org However, if ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to cell death. cusabio.com Key markers of ER stress include the upregulation of proteins such as GRP78/BiP and CHOP. nih.govresearchgate.net

Effects on Cytoskeletal Dynamics and Actin Remodeling

The cytoskeleton, a dynamic network of protein filaments including actin, microtubules, and intermediate filaments, is crucial for maintaining cell shape, motility, and intracellular transport. nih.govwikipedia.org The proteins that form the cytoskeleton are rich in nucleophilic amino acid residues, making them potential targets for electrophilic compounds like this compound.

Direct research on the effects of this compound on cytoskeletal dynamics and actin remodeling has not been reported in the available scientific literature. However, the interaction between the cytoskeleton and signaling pathways is well-established. nih.govnih.gov Therefore, if this compound were to perturb signaling pathways that regulate the cytoskeleton, it could indirectly affect these dynamics. For example, the MAPK and Rho family GTPase signaling pathways are key regulators of actin polymerization and cell migration. nih.gov

Furthermore, some compounds containing a morpholine (B109124) ring have been shown to affect cell migration, a process that is highly dependent on cytoskeletal remodeling. tuni.finih.gov

Research Methodologies for Assessing Biological Activity (e.g., In Vitro Cell-Based Assays, Biochemical Assays)

To assess the potential biological activity of a reactive compound like this compound, a variety of in vitro cell-based and biochemical assays can be employed. These methods can help to elucidate its effects on cell viability, specific molecular targets, and cellular pathways.

In Vitro Cell-Based Assays:

Cytotoxicity Assays: Assays such as the MTT, MTS, or neutral red uptake assays are used to determine the concentration at which a compound is toxic to cells. Studies on other N-substituted morpholines have utilized such assays to determine their IC50 values in cancer cell lines. tuni.fiaalto.finih.gov

Apoptosis Assays: To determine if cytotoxicity is due to programmed cell death, assays that measure markers of apoptosis, such as caspase activation, annexin (B1180172) V staining, or DNA fragmentation, can be used. tuni.finih.gov

Cell Migration and Invasion Assays: The effect on cytoskeletal dynamics can be indirectly assessed using wound healing (scratch) assays or Transwell migration assays. tuni.finih.gov

Reporter Gene Assays: To investigate the effect on specific signaling pathways like NF-κB or Nrf2, cells can be transfected with a reporter plasmid where the expression of a reporter gene (e.g., luciferase or GFP) is under the control of a response element for that pathway.

Biochemical Assays:

Peptide Reactivity Assays: The inherent reactivity of an electrophile can be quantified by measuring its rate of reaction with model nucleophiles, such as glutathione (B108866) (GSH) or specific peptides containing cysteine or lysine. europa.eu

Enzyme Inhibition Assays: If a specific enzyme is a suspected target, its activity can be measured in the presence of the compound to determine if it acts as an inhibitor.

Adduct Formation Analysis: Mass spectrometry can be used to detect and characterize covalent adducts formed between the compound and purified proteins or peptides. diva-portal.org This can help to identify specific molecular targets.

Table 2: Methodologies for Assessing Biological Activity of Reactive Electrophiles

| Assay Type | Specific Method | Information Gained |

| Cell-Based | MTT/MTS Assay | Cell viability and cytotoxicity (IC50). tuni.fiaalto.finih.gov |

| Cell-Based | Annexin V/PI Staining | Induction of apoptosis or necrosis. tuni.finih.gov |

| Cell-Based | Luciferase Reporter Assay | Activation or inhibition of specific signaling pathways. |

| Biochemical | GSH Reactivity Assay | Intrinsic electrophilic reactivity. europa.eu |

| Biochemical | Mass Spectrometry | Identification of covalent adducts with proteins. diva-portal.org |

This table provides examples of general methodologies applicable to reactive compounds and is not an exhaustive list of assays performed on this compound.

Toxicological Pathways and Cellular Mechanisms of Action

Toxicant Delivery to Cellular and Subcellular Targets

The journey of a toxicant from the point of exposure to its ultimate site of action within a cell is a critical first step in the development of toxicity. mhmedical.com For N-Chloromethylmorpholine, while specific transport studies are not extensively detailed in the available literature, its physicochemical properties provide a basis for understanding its likely delivery mechanisms.

The presence of the morpholine (B109124) ring enhances the water solubility of the molecule compared to similar hydrocarbon-based alkylating agents. smolecule.com This property facilitates its distribution in aqueous biological fluids. Concurrently, the molecule retains sufficient lipophilicity to enable it to traverse cellular membranes, which are primarily lipid bilayers. It is therefore probable that this compound enters cells via passive diffusion, moving down its concentration gradient.

Once inside the cell, its journey to subcellular targets such as the nucleus and mitochondria is also likely governed by diffusion. Its ability to react with a wide range of biological nucleophiles means that its ultimate destination and the site of its toxic action depend on where it first encounters a sufficiently reactive molecular partner.